molecular formula C12H19NO4 B1450520 trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester CAS No. 168958-19-8

trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester

Cat. No.: B1450520
CAS No.: 168958-19-8
M. Wt: 241.28 g/mol
InChI Key: HKLDTKMTZPXEAZ-IUCAKERBSA-N
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Description

“trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester” is a chemical compound with the empirical formula C11H17NO4 . It is used in scientific research and exhibits complex properties.


Molecular Structure Analysis

The molecular weight of “this compound” is 227.26 . The SMILES string representation of its structure is CC(C)(C)OC(=O)N[C@@H]1CC@@HC(O)=O .


Physical and Chemical Properties Analysis

This compound has an optical activity of [α]20/D −48,5±2°, c = 1% in methanol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

Krishnamurthy et al. (2014) detailed the use of trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester in synthesizing derivatives of 2-amino-4-pentenoic acid (allylglycine). This process involved resolving the derivatives using enzymes and epoxidizing the unsaturated bond, leading to the formation of compounds with five-membered rings, notably 4-hydroxyproline derivatives (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Preparation of Oligomers

Lucarini and Tomasini (2001) described synthesizing oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyl oxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. This process demonstrates the potential of this compound in synthesizing complex molecular structures (Lucarini & Tomasini, 2001).

Conformational Study and Carboxylation Inhibition

Larue et al. (1997) conducted a conformational study of analogues containing a cyclopentyl or cyclohexyl ring substituted with a Boc-protected amino group and a methyl ester group. These compounds were found to be weak competitive inhibitors of the vitamin K-dependent carboxylation, providing insights into their potential application in biochemical studies (Larue et al., 1997).

Asymmetric Synthesis of Stereoisomers

Urones et al. (2004) explored the asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, highlighting another aspect of the scientific application of this compound in the preparation of complex amino acids (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).

Safety and Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDTKMTZPXEAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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